

# "meta-analysis of cardiovascular outcomes for non-statin therapies"

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to Meta-Analyses of Cardiovascular Outcomes for Non-Statin Therapies

For researchers, scientists, and drug development professionals, understanding the landscape of non-statin therapies for cardiovascular risk reduction is critical. While statins remain the cornerstone of treatment, a significant portion of patients require additional or alternative therapies due to intolerance or failure to achieve lipid goals. This guide provides an objective comparison of major non-statin therapies, supported by data from systematic reviews and meta-analyses of large-scale cardiovascular outcome trials.

# Data Presentation: Comparative Efficacy of Non-Statin Therapies

The following tables summarize the quantitative data from meta-analyses on the effects of various non-statin therapies on major adverse cardiovascular events (MACE) and other key outcomes.

# Table 1: PCSK9 Inhibitors - Monoclonal Antibodies (Evolocumab, Alirocumab) & siRNA (Inclisiran)



Outcome	Evolocumab & Alirocumab (Monoclonal Antibodies)	Inclisiran (small interfering RNA)	
Primary Endpoint (MACE)	Significant Reduction Odds Ratio (OR): 0.83[1]	Potential Reduction OR: 0.74 (from pooled analysis, considered hypothesis- generating)[2] Other meta- analyses report no significant reduction yet.[3][4]	
Myocardial Infarction (MI)	Significant Reduction[1][5][6] OR: 0.72[5]	No Significant Difference[2][4] (Favorable trends observed)	
Stroke	Significant Reduction[1][5][6] OR: 0.80[5]	No Significant Difference[2][4]	
Cardiovascular Death	No Significant Difference[1][5] [6] OR: 0.94[1]	No Significant Reduction[4]	
All-Cause Mortality	No Significant Difference[1][5]	Not yet established in outcome trials.	
Coronary Revascularization	Significant Reduction[6][7]	Not yet established in outcome trials.	

**Table 2: Ezetimibe, Bempedoic Acid, and Fibrates** 



Outcome	Ezetimibe (in addition to statin)	Bempedoic Acid (for statin- intolerant patients)	Fibrates (General Class)	Pemafibrate (Selective PPARα Modulator)
Primary Endpoint (MACE)	Significant Reduction Risk Ratio (RR): 0.94[8] (Benefit greater in patients with diabetes)[9]	Significant Reduction OR: 0.84 (3-point MACE)[10]	Modest Reduction RR: 10% reduction[11][12]	No Reduction[12] [13][14]
Myocardial Infarction (MI)	Significant Reduction (non- fatal) RR: 0.88[8]	Significant Reduction (non- fatal)[10] (Primary driver of MACE benefit)	Significant Reduction (non- fatal) OR: 0.78[15]	No Reduction[13]
Stroke	Significant Reduction (non- fatal) RR: 0.83[8]	No Significant Effect[10]	No Benefit[11] [12]	No Reduction[13]
Cardiovascular Death	No Significant Effect[8]	Not significantly reduced.	No Effect[11][12]	No Reduction[13]
All-Cause Mortality	No Significant Effect[8]	No Significant Effect[10]	No Effect[11][15]	No Reduction[13]
Key Adverse Events	Generally well- tolerated.	Increased rates of hyperuricemia, gout, and elevated liver enzymes.[16]	Increased serum creatinine is common.[11]	Increased incidence of adverse renal events and venous thromboembolis m.[13]

# **Experimental Protocols**

## Validation & Comparative





The data presented are derived from meta-analyses of randomized controlled trials (RCTs). The general methodology for these studies is as follows:

Systematic Review and Meta-Analysis Protocol:

- Formulation of Research Question: A clear question is defined, such as "What is the effect of PCSK9 inhibitors on cardiovascular outcomes compared to placebo in patients on maximally tolerated statin therapy?"
- Literature Search: A systematic and comprehensive search of medical databases (e.g., Medline, Embase, Cochrane Library) is conducted to identify all relevant RCTs.[11]
- Study Selection: Pre-defined inclusion and exclusion criteria are used to select studies.
   Typically, only prospective, randomized, double-blind, placebo-controlled trials with a sufficient number of participants and follow-up duration are included.[11]
- Data Extraction: Two independent reviewers extract key data from each included study, such as patient characteristics, intervention details, and predefined clinical outcomes (e.g., MACE, MI, stroke).
- Quality Assessment: The risk of bias in each study is assessed using standardized tools, such as the Cochrane Collaboration's tool or the Joanna Briggs Institute (JBI) checklists.[7]
- Statistical Analysis: A random-effects model is commonly used to pool the data from individual trials, calculating summary estimates of effect, such as an Odds Ratio (OR) or Risk Ratio (RR) with 95% confidence intervals (CIs).[11]

#### Key Clinical Trials Cited:

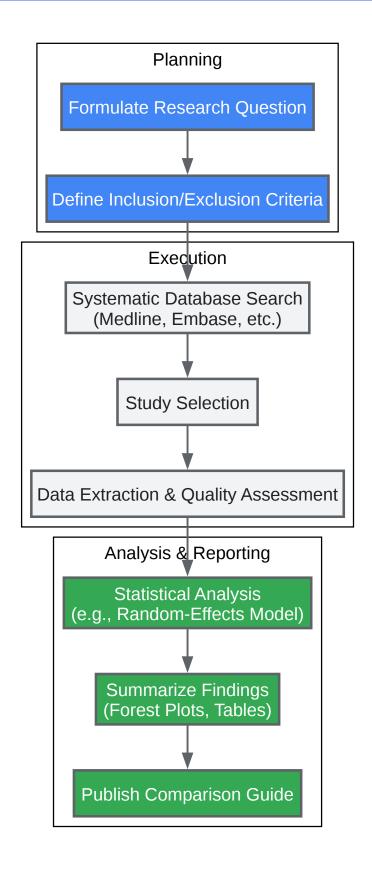
- FOURIER & ODYSSEY OUTCOMES: These were landmark trials for the PCSK9 inhibitors
  evolocumab and alirocumab, respectively. They enrolled high-risk patients with established
  atherosclerotic cardiovascular disease (ASCVD) and elevated LDL-C despite statin therapy,
  demonstrating a significant reduction in cardiovascular events.[1][7][17]
- IMPROVE-IT: This trial investigated the effect of adding ezetimibe to simvastatin in patients after an acute coronary syndrome. It was the first major trial to show an incremental clinical benefit from adding a non-statin, LDL-C lowering agent to a statin.[8][18]



- CLEAR Outcomes: This study focused on statin-intolerant patients who had or were at high risk for cardiovascular disease. It demonstrated that bempedoic acid significantly reduced the risk of major adverse cardiovascular events.[19][20]
- PROMINENT: This trial evaluated the selective PPARα modulator, pemafibrate, in patients with type 2 diabetes and hypertriglyceridemia who were already on statins. Despite effectively lowering triglycerides, the trial was stopped for futility as pemafibrate did not reduce cardiovascular events.[12][13][14]

## **Mandatory Visualizations**

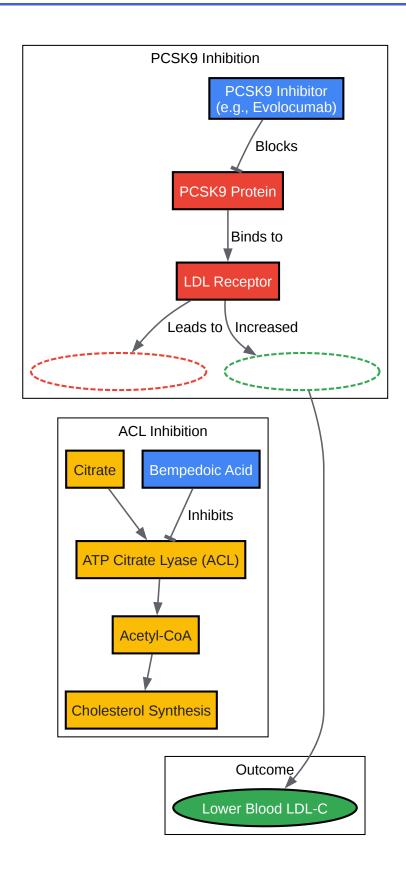




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Caption: A typical workflow for a systematic review and meta-analysis.

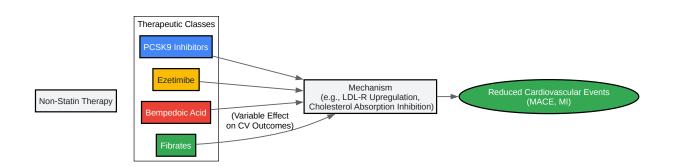




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Caption: Simplified signaling pathways for PCSK9 and ACL inhibition.





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Caption: Logical flow from therapy to clinical cardiovascular outcomes.

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